Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate
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Overview
Description
Triethyl 2,2’,2’'-[benzene-1,3,5-triyltris(oxy)]triacetate is an organic compound with a complex structure featuring a benzene ring substituted with three ethoxyacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 2,2’,2’‘-[benzene-1,3,5-triyltris(oxy)]triacetate typically involves the esterification of 2,2’,2’'-[benzene-1,3,5-triyltris(oxy)]triacetic acid with ethanol in the presence of a catalyst. One common method involves dissolving the acid in anhydrous methanol and adding a few drops of anhydrous tin tetrachloride as a catalyst. The mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of Triethyl 2,2’,2’'-[benzene-1,3,5-triyltris(oxy)]triacetate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Triethyl 2,2’,2’'-[benzene-1,3,5-triyltris(oxy)]triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triacetic acid derivatives, while reduction can produce triol derivatives.
Scientific Research Applications
Triethyl 2,2’,2’'-[benzene-1,3,5-triyltris(oxy)]triacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Triethyl 2,2’,2’'-[benzene-1,3,5-triyltris(oxy)]triacetate involves its interaction with molecular targets through its ester groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions, which can influence the compound’s reactivity and biological activity. The pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Trimethyl 2,2’,2’'-[benzene-1,3,5-triyltris(oxy)]triacetate: Similar structure but with methyl groups instead of ethyl groups.
2,2’,2’'-[Benzene-1,3,5-triyltris(oxy)]triacetic acid: The parent acid form of the compound.
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N,N-triethylethanaminium): A related compound with different substituents on the benzene ring.
Uniqueness
Triethyl 2,2’,2’'-[benzene-1,3,5-triyltris(oxy)]triacetate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
478812-59-8 |
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Molecular Formula |
C18H24O9 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
ethyl 2-[3,5-bis(2-ethoxy-2-oxoethoxy)phenoxy]acetate |
InChI |
InChI=1S/C18H24O9/c1-4-22-16(19)10-25-13-7-14(26-11-17(20)23-5-2)9-15(8-13)27-12-18(21)24-6-3/h7-9H,4-6,10-12H2,1-3H3 |
InChI Key |
PPVWYXMYZXBZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC(=C1)OCC(=O)OCC)OCC(=O)OCC |
Origin of Product |
United States |
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